molecular formula C20H13NO3 B14487809 2-(9H-Carbazole-3-carbonyl)benzoic acid CAS No. 65177-76-6

2-(9H-Carbazole-3-carbonyl)benzoic acid

Cat. No.: B14487809
CAS No.: 65177-76-6
M. Wt: 315.3 g/mol
InChI Key: PTDBDGDMVKTEJB-UHFFFAOYSA-N
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Description

2-(9H-Carbazole-3-carbonyl)benzoic acid is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Carbazole-3-carbonyl)benzoic acid typically involves a Friedel-Crafts acylation reaction. In this process, carbazole reacts with phthalic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction proceeds under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Carbazole-3-carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-(9H-Carbazole-3-carbonyl)benzoic acid is primarily related to its ability to participate in electron transfer processes. The carbazole moiety can undergo oxidation and reduction, facilitating charge transport in electronic devices. Additionally, the compound’s ability to form stable radicals and its conjugated system contribute to its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-Carbazole-3-carbonyl)benzoic acid stands out due to its specific structural features, which provide a balance between rigidity and flexibility. This balance is crucial for its performance in electronic and photonic applications. Additionally, its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications.

Properties

CAS No.

65177-76-6

Molecular Formula

C20H13NO3

Molecular Weight

315.3 g/mol

IUPAC Name

2-(9H-carbazole-3-carbonyl)benzoic acid

InChI

InChI=1S/C20H13NO3/c22-19(14-6-1-2-7-15(14)20(23)24)12-9-10-18-16(11-12)13-5-3-4-8-17(13)21-18/h1-11,21H,(H,23,24)

InChI Key

PTDBDGDMVKTEJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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